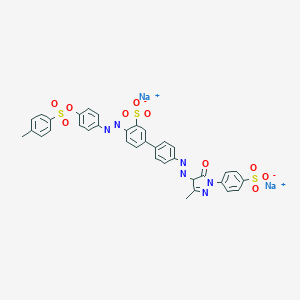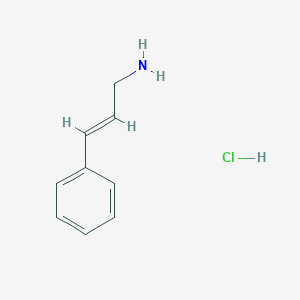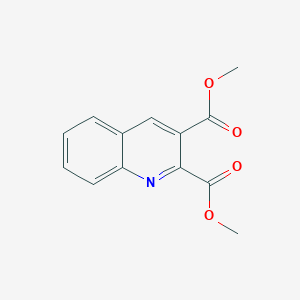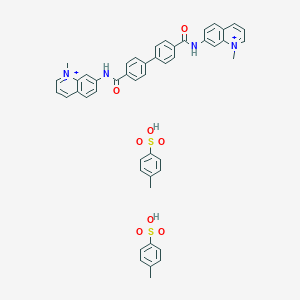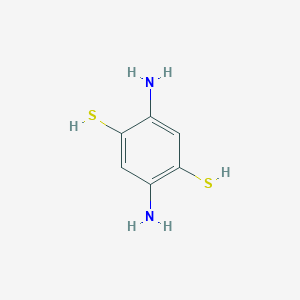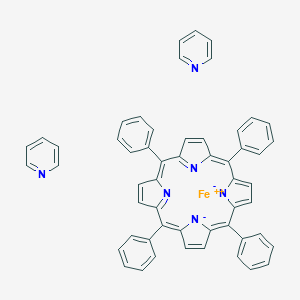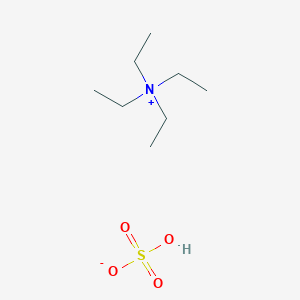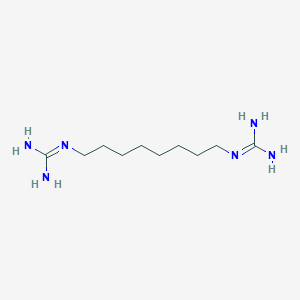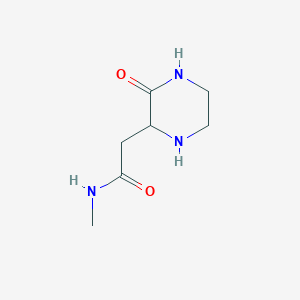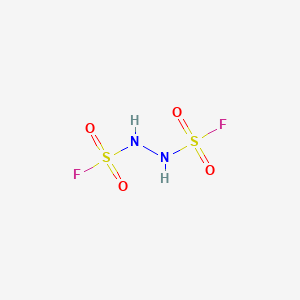
1,2-Hydrazinedisulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedisulfonyl fluoride (HDf) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. HDf is mainly used as a reagent in organic synthesis and as a protecting group for amines.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedisulfonyl fluoride as an inhibitor of proteases involves the formation of a covalent bond between the active site of the enzyme and the sulfonamide group of 1,2-Hydrazinedisulfonyl fluoride. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity. 1,2-Hydrazinedisulfonyl fluoride is also known to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
Biochemische Und Physiologische Effekte
1,2-Hydrazinedisulfonyl fluoride has been shown to have anti-inflammatory and anti-tumor properties. It has been found to inhibit the activity of matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases. 1,2-Hydrazinedisulfonyl fluoride has also been shown to inhibit the activity of serine proteases, which are involved in the pathogenesis of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,2-Hydrazinedisulfonyl fluoride in lab experiments is its high reactivity towards amines, which makes it a useful reagent in organic synthesis. 1,2-Hydrazinedisulfonyl fluoride is also relatively easy to synthesize and purify. However, one of the limitations of using 1,2-Hydrazinedisulfonyl fluoride is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1,2-Hydrazinedisulfonyl fluoride in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential application is in the development of new methods for the analysis of amino acids and peptides by HPLC. Additionally, 1,2-Hydrazinedisulfonyl fluoride could be used as a reagent in the synthesis of new sulfonamide-based drugs with improved pharmacological properties.
Synthesemethoden
1,2-Hydrazinedisulfonyl fluoride can be synthesized by reacting hydrazine with sulfur trioxide and sulfur dioxide. The reaction takes place in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedisulfonyl fluoride has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides. 1,2-Hydrazinedisulfonyl fluoride is also used as a protecting group for amines in peptide synthesis. In analytical chemistry, 1,2-Hydrazinedisulfonyl fluoride is used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). In biochemistry, 1,2-Hydrazinedisulfonyl fluoride is used as an inhibitor of serine proteases and metalloproteases.
Eigenschaften
CAS-Nummer |
19403-57-7 |
|---|---|
Produktname |
1,2-Hydrazinedisulfonyl fluoride |
Molekularformel |
F2H2N2O4S2 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
N-(fluorosulfonylamino)sulfamoyl fluoride |
InChI |
InChI=1S/F2H2N2O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H |
InChI-Schlüssel |
YLPNBRIQRKGYHE-UHFFFAOYSA-N |
SMILES |
N(NS(=O)(=O)F)S(=O)(=O)F |
Kanonische SMILES |
N(NS(=O)(=O)F)S(=O)(=O)F |
Synonyme |
Hydrazine-1,2-di(sulfonyl fluoride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



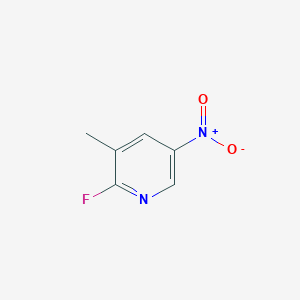
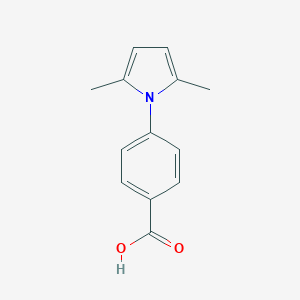
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
